Calcium stearate is a white, waxy powder that is insoluble in water but soluble in hot ethanol, benzene, and other organic solvents. [] It is a metallic soap, classified as a calcium salt of stearic acid. [, ] Calcium stearate is commonly used in various scientific research fields due to its hydrophobic, lubricating, stabilizing, and processing-enhancing properties.
Calcium stearate is a calcium salt of stearic acid, a long-chain saturated fatty acid. It is a white powder that is primarily used as a lubricant and stabilizer in various industrial applications. This compound is classified under metallic soaps and is recognized for its non-toxic properties, making it suitable for use in food and pharmaceutical products. Calcium stearate is commonly utilized in the production of plastics, cosmetics, and pharmaceuticals due to its ability to enhance the processing characteristics of materials.
Calcium stearate can be derived from natural sources, as it is obtained through the reaction of stearic acid with calcium hydroxide or calcium oxide. It falls under the category of metallic soaps, which are formed by the reaction of fatty acids with metal hydroxides or oxides. Its chemical formula is , indicating that it consists of two stearate ions associated with one calcium ion.
Several methods are employed in the synthesis of calcium stearate, each varying in complexity and efficiency:
The choice of method can influence the purity and physical properties of the final product. For instance, the vacuum system method allows for precise control over reaction conditions, resulting in high-purity calcium stearate with minimal environmental impact.
Calcium stearate has a molecular formula of and a molar mass of approximately 607.1 g/mol. Its structure consists of two long hydrocarbon chains (from the stearate ions) bonded to a central calcium ion. The presence of both hydrophilic (carboxyl groups) and lipophilic (hydrocarbon chains) components gives it unique properties suitable for various applications.
Calcium stearate undergoes several important chemical reactions:
The stability of calcium stearate under various conditions makes it suitable for high-temperature applications, although care must be taken to avoid decomposition.
Calcium stearate functions primarily as a lubricant and stabilizer in polymer processing:
The mechanism involves the interaction between the long hydrocarbon chains of calcium stearate and polymer molecules, which facilitates smoother processing and enhances product quality.
Calcium stearate has diverse applications across various industries:
Industrial calcium stearate production employs two primary methods: direct fusion (fusion method) and precipitation (metathesis). The fusion process involves reacting stearic acid with calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) at 180–300°C, yielding anhydrous calcium stearate and water vapor [5] [8]. This method dominates large-scale manufacturing due to its simplicity, minimal water usage, and suitability for continuous processing. For example, modern plants utilize high-shear kneader mixers (e.g., 3000L capacity) to ensure homogeneous mixing and heat transfer, reducing reaction times to 1.6–2.4 hours at 80–100°C [5] [7].
The precipitation route, conversely, uses double decomposition in aqueous-alcoholic solutions. Sodium stearate reacts with calcium salts (chloride, nitrate, or sulfate), forming calcium stearate precipitate and soluble sodium salts. While energy-intensive due to drying requirements, this method achieves finer particle size distributions critical for pharmaceutical excipients [2] [8]. Industrial facilities, such as the Indonesian plant analyzed by IMARC, produce 33.4 tons/day via precipitation, requiring precise stoichiometric ratios: 0.94 MT stearic acid and 0.17 MT calcium carbonate per 1 MT of product [7].
Table 1: Comparison of Industrial Calcium Stearate Production Methods
Parameter | Fusion Method | Precipitation Method |
---|---|---|
Reaction | Stearic acid + Ca(OH)₂ → Calcium stearate + H₂O | Sodium stearate + CaCl₂ → Calcium stearate + NaCl |
Temperature | 180–300°C | 65–85°C |
Water Use | Low | High (washing required) |
Particle Size | Coarser (50–100 μm) | Finer (5–20 μm) |
Throughput | High (≥30 tons/day) | Moderate (20–25 tons/day) |
Key Equipment | Kneader mixers, Dehumidifiers | Reactors, Filters, Fluidized-bed dryers |
Recent innovations focus on catalysis and reaction engineering to optimize saponification and double decomposition. Traditional saponification of fats/oils uses alkaline hydrolysis, but calcium stearate synthesis now employs ammonium stearate intermediates. In a streamlined process, ammonium stearate reacts with Ca(OH)₂, generating ammonia water that is recycled to produce additional ammonium stearate. This closed-loop system reduces waste and improves yield to >95% under pH 9–9.5 at 65–85°C [2].
Electrochemical routes represent a breakthrough for high-purity applications. Using copper or zinc electrodes, stearic acid undergoes carboxylate formation via anodic oxidation in chloride-containing electrolytes. Though not yet mainstream, this method minimizes by-products and enables precise control over stoichiometry [8]. Additionally, one-step kneader technology (patent CN104926641A) integrates mixing, reaction, and drying in a single vessel. Catalysts like hydrogen peroxide or ammonia water (0.05–0.15 parts) accelerate the reaction between stearic acid (8–10 parts) and Ca(OH)₂ (1.2–2 parts), producing low-dust, high-density powders ideal for handling [5].
Particle engineering advances include fluidized-bed drying coupled with water-cooled pulverization. This eliminates free moisture (<2%) and achieves uniform particle distributions (D90 < 40 μm), enhancing flowability in PVC stabilizers and tablet formulations [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7